

Application Notes and Protocols: GENZ-882706

Administration in EAE Models

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Compound of Interest

Compound Name: GENZ-882706

Cat. No.: B15579563

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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).^{[1][2][3][4]} A key pathological feature of EAE and MS is the infiltration of immune cells into the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.^{[4][5][6]} Microglia, the resident immune cells of the CNS, and infiltrating macrophages play a pivotal role in the pathogenesis of EAE.^{[7][8][9]} **GENZ-882706** is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R).^[10] CSF-1R signaling is critical for the survival, proliferation, and function of microglia and macrophages.^{[7][10][11]} ^[12] By inhibiting CSF-1R, **GENZ-882706** leads to the depletion of these myeloid cells, thereby reducing neuroinflammation and ameliorating clinical signs in EAE models.^{[7][10]} These application notes provide detailed protocols for the in vivo administration of **GENZ-882706** in EAE models, along with expected outcomes and relevant biological pathways.

Data Presentation

The administration of CSF-1R inhibitors, such as **GENZ-882706**, has been shown to significantly impact the clinical and pathological outcomes in EAE models. The following tables summarize representative quantitative data from studies using CSF-1R inhibitors in EAE.

Table 1: Effect of CSF-1R Inhibition on Clinical EAE Score

| Treatment Group | Mean Peak Clinical Score (\pm SEM) | Day of Onset (\pm SEM) | Study Duration (Days) |
|-------------------------|---------------------------------------|---------------------------|-----------------------|
| Vehicle Control | 3.5 ± 0.3 | 11.2 ± 0.8 | 28 |
| GENZ-882706 (30 mg/kg) | 1.5 ± 0.2 | 15.1 ± 1.1 | 28 |
| GENZ-882706 (100 mg/kg) | 0.8 ± 0.1 | 18.3 ± 1.5 | 28 |

*p < 0.05 compared to Vehicle Control. Clinical scoring is based on a 0-5 scale.

Table 2: Impact of CSF-1R Inhibition on Body Weight in EAE Mice

| Treatment Group | Initial Body Weight (g \pm SEM) | Body Weight at Peak Disease (g \pm SEM) | Percent Body Weight Change |
|-------------------------|-----------------------------------|---|----------------------------|
| Vehicle Control | 20.1 ± 0.5 | 17.5 ± 0.7 | -12.9% |
| GENZ-882706 (30 mg/kg) | 20.3 ± 0.4 | 19.8 ± 0.5 | -2.5% |
| GENZ-882706 (100 mg/kg) | 19.9 ± 0.6 | 19.7 ± 0.6 | -1.0% |

Table 3: Histological and Immunological Outcomes with CSF-1R Inhibition in EAE

| Parameter | Vehicle Control | GENZ-882706 (100 mg/kg) |
|--|-----------------|-------------------------|
| Demyelination (% of white matter area) | 25.8 ± 3.1 | 7.5 ± 1.5 |
| Microglia/Macrophage Infiltrates (Iba1+ cells/mm ²) | 150 ± 12 | 35 ± 5 |
| T-Cell Infiltration (CD3+ cells/mm ²) | 85 ± 9 | 25 ± 4 |
| Pro-inflammatory Cytokine (e.g., TNF-α) levels in CNS (pg/mg tissue) | 120 ± 15 | 40 ± 8 |

*p < 0.05 compared to Vehicle Control.

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the induction of a chronic progressive EAE model in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[\[3\]](#)[\[10\]](#)[\[13\]](#)

Materials:

- Female C57BL/6 mice, 8-12 weeks old
- MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- Syringes and needles

Procedure:

- Preparation of MOG/CFA Emulsion:
 - On the day of immunization (Day 0), prepare an emulsion of MOG 35-55 peptide in CFA.
 - A final concentration of 2 mg/mL MOG 35-55 and 4 mg/mL M. tuberculosis in the emulsion is recommended.
 - Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
- Immunization:
 - Anesthetize the mice.
 - Inject 100 μ L of the MOG/CFA emulsion subcutaneously into the flank of each mouse.
- Pertussis Toxin Administration:
 - Administer 200 ng of PTX in 100 μ L of sterile PBS intraperitoneally (i.p.) on Day 0 and Day 2 post-immunization.[5]
- Monitoring:
 - Monitor the mice daily for clinical signs of EAE and body weight starting from Day 7 post-immunization.
 - Clinical scoring is typically performed on a 0-5 scale:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Complete hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund state or death

Protocol 2: Oral Administration of GENZ-882706

GENZ-882706 can be administered prophylactically (starting before or at the time of EAE induction) or therapeutically (starting after the onset of clinical signs).[\[10\]](#)

Materials:

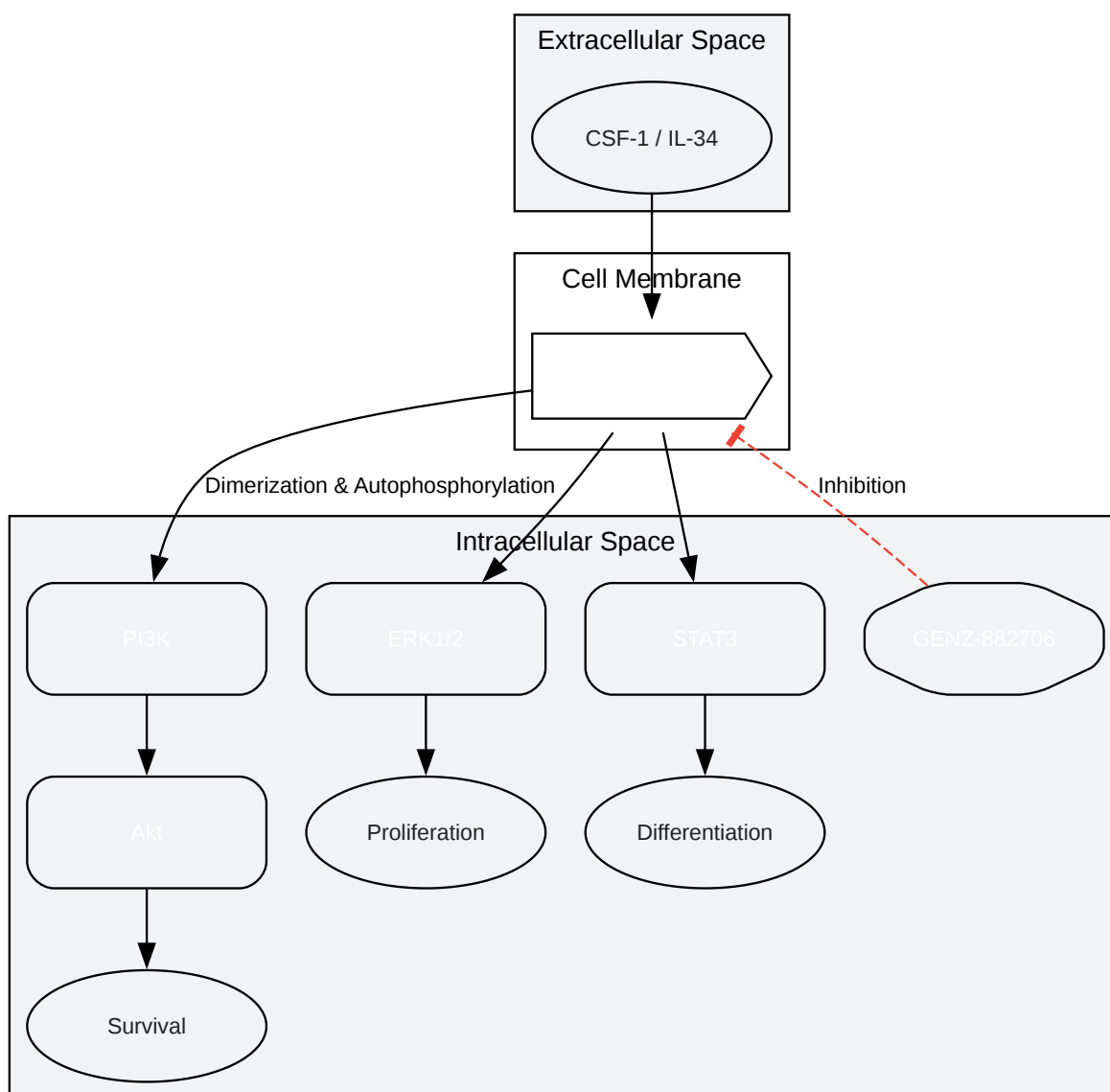
- **GENZ-882706**
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Oral gavage needles

Procedure:

- Preparation of **GENZ-882706** Suspension:
 - Calculate the required amount of **GENZ-882706** based on the desired dose (e.g., 30 mg/kg or 100 mg/kg) and the body weight of the mice.
 - Prepare a homogenous suspension of **GENZ-882706** in the vehicle.
- Administration:
 - Administer the **GENZ-882706** suspension or vehicle control to the mice via oral gavage once daily.[\[10\]](#)
 - The volume of administration should be consistent, typically 100-200 µL per mouse.
- Treatment Schedule:
 - Prophylactic: Begin administration on the day of immunization (Day 0) and continue daily throughout the study.
 - Therapeutic: Begin administration upon the onset of clinical signs (e.g., a clinical score of 1 or 2) and continue daily.[\[10\]](#)

Mandatory Visualizations

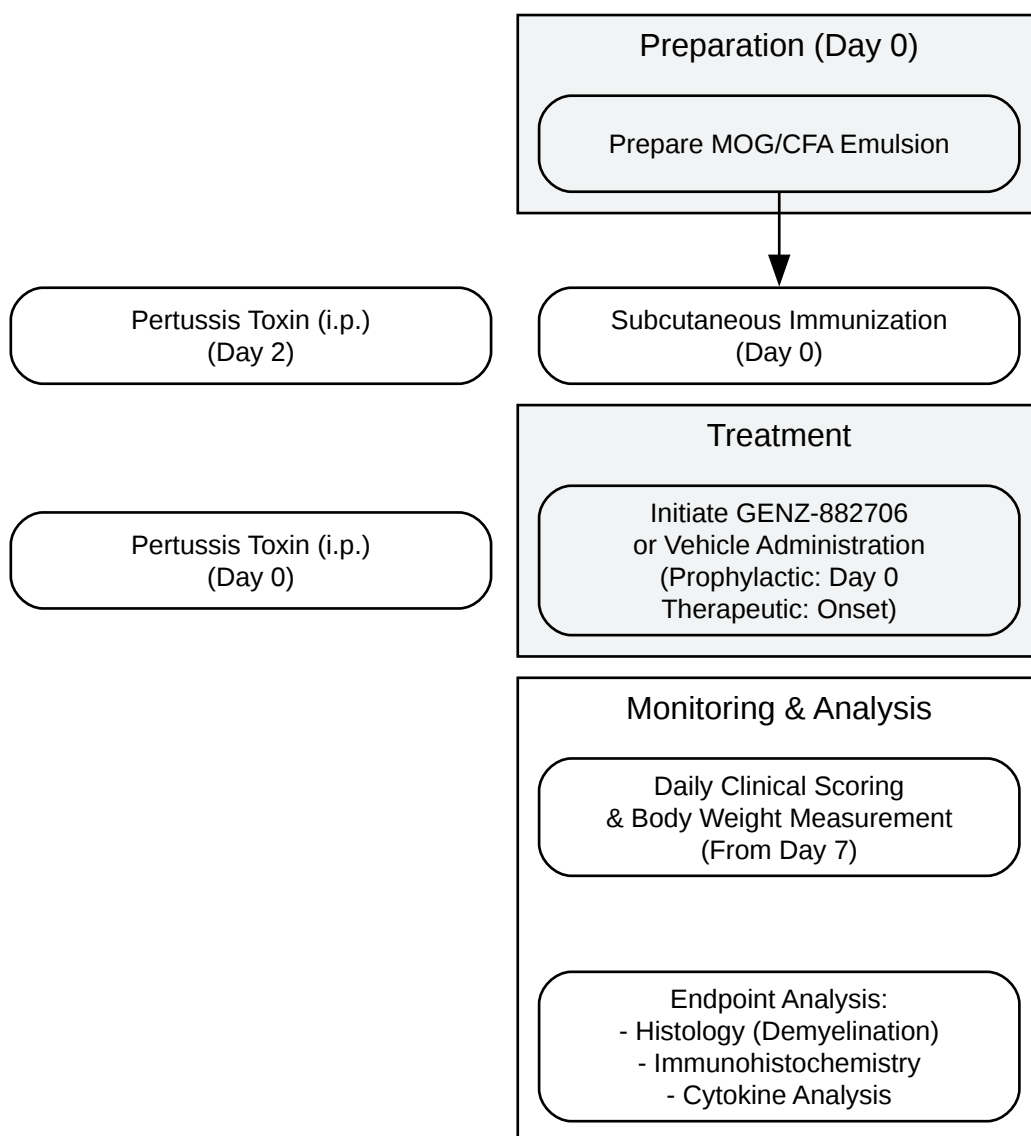
Signaling Pathway



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Caption: CSF-1R signaling pathway in microglia/macrophages and the inhibitory action of **GENZ-882706**.

Experimental Workflow



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Caption: Experimental workflow for EAE induction and treatment with **GENZ-882706**.

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